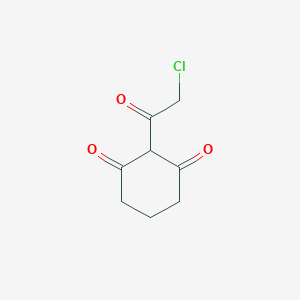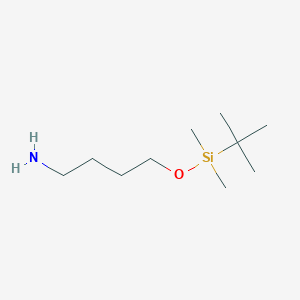
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine
Vue d'ensemble
Description
“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is a chemical compound with the CAS Number: 245660-15-5 . It is also known as "4-{[tert-butyl(dimethyl)silyl]oxy}-1-butanamine" . It is used as a reactant for the synthesis of various racemic and biotinylation of azamacrocycles .
Molecular Structure Analysis
The molecular formula of this compound is C10H25NOSi . The InChI Code is 1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 . The molecular weight is 203.4 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Synthesis of Racemic Compounds
“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is used as a reactant in the synthesis of various racemic compounds . Racemic compounds are mixtures of two enantiomers, which are molecules that are mirror images of each other. This process is crucial in the field of pharmaceuticals, where the biological activity of a molecule can depend on its specific orientation.
Biotinylation of Azamacrocycles
This compound is also used for the biotinylation of azamacrocycles . Biotinylation is a process where biotin is attached to proteins and other macromolecules. This process is often used in various biological techniques such as immunoassays, cell sorting, and protein purification.
Synthesis of (+)-Ambruticin
It’s used as an important reagent in the total synthesis of (+)-ambruticin . Ambruticin is a polyketide natural product with antifungal properties.
Synthesis of (−)-Laulimalide
This compound plays a role in the synthesis of (−)-laulimalide . Laulimalide is a marine natural product that has been found to have potent microtubule-stabilizing activity, making it a potential candidate for the development of cancer therapeutics.
Synthesis of (−)-Salinosporamide A
“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is used in the synthesis of (−)-salinosporamide A . Salinosporamide A is a potent proteasome inhibitor and is currently being investigated as a potential anti-cancer drug.
Synthesis of (+)-Leucascandrolide A
This compound is also used in the synthesis of (+)-leucascandrolide A . Leucascandrolide A is a natural product derived from marine sources and has been found to have potent cytotoxic activity.
Safety and Hazards
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHRNKRBIRBDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


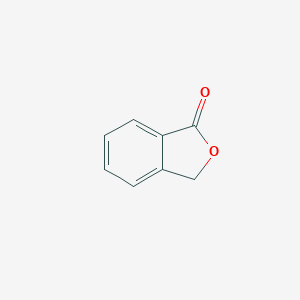
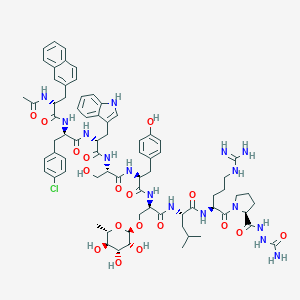
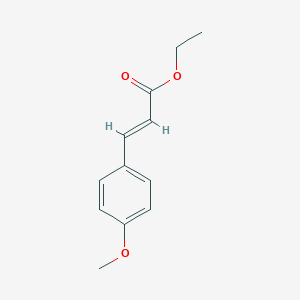
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
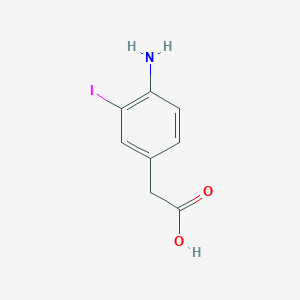

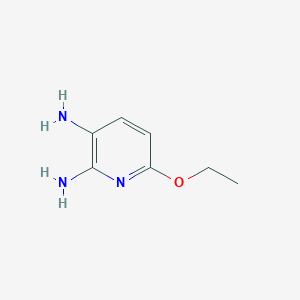
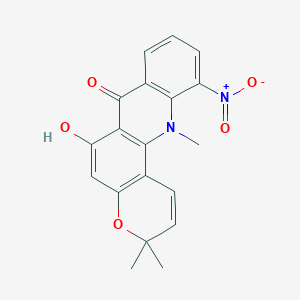
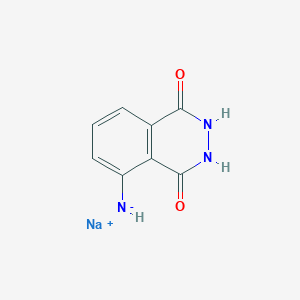
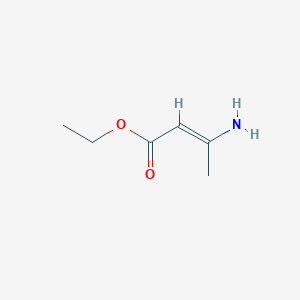
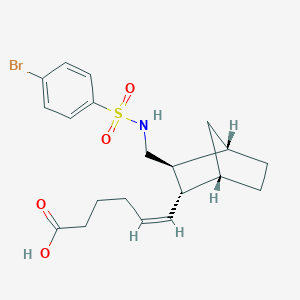
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
